DL-Tartaric acid

描述

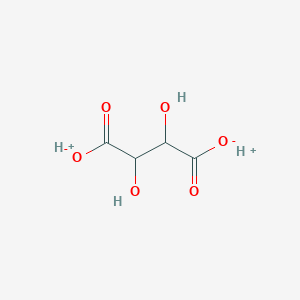

DL-Tartaric acid (C₄H₆O₆) is a racemic mixture of equal parts D-(−)-tartaric acid and L-(+)-tartaric acid enantiomers . It is a synthetic, odorless, white crystalline powder with a molecular weight of 150.09 g/mol and a melting point of 200–206°C . Unlike its enantiopure counterparts, this compound is optically inactive due to internal compensation of its mirror-image isomers . It is widely used as an acidulant in food (e.g., baking powders, beverages), a chelating agent in electroplating, a resolving agent in pharmaceuticals, and a lubricant in industrial processes .

准备方法

Natural Extraction from Tartar

The traditional method for obtaining tartaric acid involves extracting it from tartar , a byproduct of wine fermentation. Tartar primarily contains potassium hydrogen tartrate (50–85%), which is processed through sequential dissolution, neutralization, and acidification steps .

Process Overview

-

Dissolution : Tartar is dissolved in boiling water to isolate potassium hydrogen tartrate.

-

Neutralization : Calcium hydroxide is added to convert potassium hydrogen tartrate into calcium tartrate.

-

Acidification : Sulfuric acid liberates tartaric acid from calcium tartrate, followed by purification via crystallization .

Limitations :

-

Dependent on wine production volumes, leading to supply instability.

-

Low scalability and high costs due to multi-step purification.

-

Yields are variable and rarely exceed 60–70% due to solubility challenges during crystallization .

Chemical Synthesis Methods

Chemical synthesis dominates industrial DL-TA production, offering scalability and cost efficiency. Four primary routes are explored below.

Benzene Oxidation Method

This two-step process begins with benzene oxidation to maleic acid, followed by hydrogen peroxide-mediated epoxidation and hydrolysis to DL-TA :

2} \text{Maleic acid} \xrightarrow[\text{H}2\text{O}_2]{\text{Epoxidation}} \text{Epoxysuccinic acid} \xrightarrow{\text{Hydrolysis}} \text{DL-TA}

Key Considerations :

-

Requires harsh oxidative conditions, increasing energy costs.

-

Intermediate purification steps reduce overall yield (∼65–75%).

-

Largely phased out due to benzene’s toxicity and environmental concerns .

Maleic Anhydride Hydroxychlorination

Maleic anhydride undergoes hydroxyl chlorination using chlorine gas in the presence of carbonate activators (e.g., Na₂CO₃), followed by acidic hydrolysis :

2 \xrightarrow{\text{Na}2\text{CO}3} \text{Chlorinated intermediate} \xrightarrow{\text{H}2\text{O, H}^+} \text{DL-TA}

Advantages :

-

Operates under mild conditions (ambient temperature, pH 5–6).

Drawbacks : -

Low yield (∼50–60%) due to competing side reactions.

Maleic Anhydride Direct Oxidation

A streamlined one-step oxidation of maleic anhydride using tungsten-based catalysts produces epoxysuccinic acid, which is hydrolyzed to DL-TA :

2\text{O}2, \text{WO}_3]{\text{Oxidation}} \text{Epoxysuccinic acid} \xrightarrow{\text{Hydrolysis}} \text{DL-TA}

Industrial Relevance :

-

High selectivity (>90%) and shorter reaction time (4–6 hours).

-

Utilizes cost-effective maleic anhydride, a petrochemical derivative .

Epoxysuccinic Acid Hydrolysis with Catalysts

Recent advancements employ heterogeneous catalysts (activated charcoal, Al₂O₃, Fe₂O₃) to hydrolyze epoxysuccinic acid into DL-TA :

Performance Metrics :

-

Conversion : ≥95% in 1–2 hours at 70–100°C.

-

Selectivity : >98% due to minimized side reactions.

-

Catalyst Reusability : Activated charcoal retains efficacy for 5–7 cycles .

Comparative Analysis of Synthesis Methods

The table below evaluates key parameters of DL-TA preparation routes:

| Method | Starting Material | Conditions | Yield (%) | Time (h) | Selectivity | Scalability |

|---|---|---|---|---|---|---|

| Natural Extraction | Tartar | Multi-step, aqueous | 60–70 | 48–72 | High | Low |

| Benzene Oxidation | Benzene | High-temperature | 65–75 | 12–24 | Moderate | Obsolete |

| Hydroxychlorination | Maleic anhydride | Mild, Cl₂ gas | 50–60 | 6–8 | Low | Moderate |

| Maleic Anhydride Oxidation | Maleic anhydride | Catalytic, H₂O₂ | 85–90 | 4–6 | High | High |

| Epoxysuccinic Hydrolysis | Epoxysuccinic acid | Catalytic, 70–100°C | 95+ | 1–2 | High | High |

Insights :

化学反应分析

DL-酒石酸会发生各种化学反应,包括:

氧化: 它可以被氧化生成二羟基马来酸。

还原: DL-酒石酸的还原可以生成酒石醛。

取代: 它可以与碱反应生成酒石酸盐。

这些反应中常用的试剂包括用于氧化的过氧化氢和用于取代反应的氢氧化钠 . 主要生成的产物包括酒石酸盐和二羟基马来酸。

科学研究应用

Food Industry

Acidulant and Flavor Enhancer

- DL-Tartaric acid is widely used as an acidulant in food products such as soft drinks, candies, and baked goods. It enhances flavor and acts as a stabilizer in various formulations. For example, it reacts with sodium bicarbonate in baking powder to produce carbon dioxide, aiding in the leavening process without imparting a yeast flavor .

Antioxidant Properties

- The compound serves as an antioxidant , helping to maintain the quality and shelf-life of canned foods and beverages by preventing oxidation that can lead to spoilage .

Pharmaceutical Industry

Excipient in Drug Formulation

- In pharmaceuticals, this compound functions as an excipient , particularly for drugs with poor solubility at higher pH levels. It has been used to create effervescent salts when combined with citric acid, improving the taste and solubility of oral medications .

Antihypertensive Effects

- Recent studies have indicated that low doses of tartaric acid may possess antihypertensive properties , showing significant effects on blood pressure regulation in animal models . This suggests potential for further exploration in cardiovascular therapies.

Cosmetic Industry

pH Regulator and Exfoliant

- In cosmetics, this compound is employed as a pH regulator and exfoliating agent. Its ability to adjust acidity levels makes it suitable for skin care formulations aimed at improving texture and appearance .

Construction Industry

Retarder in Cement Formulations

- The compound acts as a retarder in cement mixtures, delaying the setting time which allows for extended workability during construction projects. This application is critical for ensuring quality and performance in concrete settings .

Metal Finishing and Electroplating

Chelating Agent

- This compound serves as a chelating agent in electroplating processes, where it helps to stabilize metal ions in solution, improving the quality of metal coatings on various substrates .

Agriculture

Soil Amendment

- In agriculture, tartaric acid is utilized for its chelating properties to enhance the availability of micronutrients in fertilizers. This application supports plant growth by ensuring essential minerals are accessible to crops .

Case Study 1: Tartaric Acid in Beverage Production

A study demonstrated that incorporating this compound into soft drinks improved flavor profiles while acting as an effective preservative against microbial growth. The results indicated enhanced shelf-life without compromising taste.

Case Study 2: Pharmaceutical Applications

Research involving the formulation of effervescent tablets revealed that using this compound significantly improved solubility and patient compliance due to better taste profiles compared to traditional formulations.

作用机制

DL-酒石酸主要通过其酸性性质发挥作用。 它可以降低溶液的pH值,使其在食品保存和制药等各种应用中发挥作用 . 在生物系统中,它充当螯合剂,与金属离子结合,影响其可用性和活性 .

相似化合物的比较

L-Tartaric Acid and D-Tartaric Acid

Key Differences:

- Optical Activity : L-(+)-tartaric acid (dextrorotatory) and D-(−)-tartaric acid (levorotatory) are enantiomers with distinct optical rotations, whereas DL-tartaric acid is racemic and optically inactive .

- Solubility : L-tartaric acid exhibits higher water solubility (139 g/100 mL at 20°C) compared to this compound (20.6 g/100 mL) .

- Natural Occurrence : L-(+)-tartaric acid is the naturally dominant form in grapes, while this compound is synthetic or derived from industrial waste .

- Applications : L-tartaric acid is preferred in pharmaceuticals (e.g., effervescent tablets) due to its solubility, whereas this compound is cost-effective for bulk industrial uses like metal cleaning .

Table 1: Physical and Chemical Properties

Meso-Tartaric Acid

Meso-tartaric acid is a diastereomer of DL- and L-tartaric acids. Its lower melting point (140–146°C) and distinct reactivity make it less common in industrial applications .

Tartronic Acid (2,3-Dihydroxypropanoic Acid)

Tartronic acid, a derivative of tartaric acid, is produced by oxidizing this compound with nitric acid . It has a simpler structure (C₃H₆O₅) and is used in organic synthesis but lacks the chelating efficiency of tartaric acids .

Quinic Acid

Quinic acid (C₇H₁₂O₆), another dihydroxy carboxylic acid, differs structurally from this compound but shares applications in chiral resolution. For example, copper(II)-D-quinic acid complexes are used in capillary electrophoresis to separate this compound enantiomers .

Citric Acid

Citric acid (C₆H₈O₇), a tricarboxylic acid, is more water-soluble and acidic (pKa₁ = 3.1) than this compound (pKa₁ = 2.9). While both are food acidulants, citric acid dominates in beverages, whereas this compound is preferred in baking powders due to its slower reaction kinetics with bicarbonate .

Research Findings and Industrial Relevance

- Chiral Resolution : this compound is resolved using chiral selectors like D-quinic acid in ligand-exchange capillary electrophoresis, achieving optimal separation at pH 4.5 .

- Thermal Behavior : this compound decomposes at higher temperatures (210–212°C) compared to L-tartaric acid, making it suitable for high-temperature processes .

- Vapor Pressure : this compound exhibits lower vapor pressure (1.3 × 10⁻⁷ Pa at 298 K) than citric acid, reducing volatility in aerosol applications .

- Synthesis : this compound is synthesized from maleic acid via potassium permanganate oxidation, whereas L-tartaric acid is extracted from wine industry byproducts .

生物活性

DL-Tartaric acid, a naturally occurring organic acid with the formula CHO, is known for its diverse biological activities and applications in various fields, including food science, pharmaceuticals, and agriculture. This article explores the biological activity of this compound, focusing on its effects on growth performance, gut microbiota, immune responses, and antioxidant properties.

This compound exists in several forms: the D-, L-, and meso forms. It is a dihydroxy dicarboxylic acid that plays a significant role in various biochemical processes. Its unique structure allows it to interact with biological systems effectively.

Biological Activities

1. Growth Performance in Aquaculture

Recent studies highlight the positive effects of dietary this compound on the growth performance of Pacific White Shrimp (Litopenaeus vannamei). In a study published in 2024, shrimp fed with a diet containing 7.5 g/kg of tartaric acid exhibited improved growth metrics, including:

- Weight Gain (WG) : Increased by 15% compared to control groups.

- Specific Growth Rate (SGR) : Enhanced by 12%.

- Feed Conversion Ratio (FCR) : Improved by 10% .

Table 1: Growth Performance Parameters

| Parameter | Control Group | TA Group (7.5 g/kg) | Improvement (%) |

|---|---|---|---|

| Weight Gain (g) | 25 | 28.75 | 15 |

| SGR (%/day) | 1.2 | 1.344 | 12 |

| FCR | 1.5 | 1.35 | 10 |

2. Effects on Gut Microbiota

The inclusion of this compound in diets has been shown to positively influence gut microbiota composition. The study indicated a significant increase in lactic acid bacteria (LAB), which are beneficial for digestive health:

- LAB counts increased by approximately 20% in shrimp fed with tartaric acid.

- Total bacterial counts (TBC) also showed a notable rise, suggesting enhanced gut health and nutrient absorption capabilities .

3. Immune Responses

This compound has been associated with enhanced immune responses in aquatic species. Key findings include:

- Lysozyme Activity : Increased by up to 30% in treated groups.

- Phenoloxidase (PO) Activity : Enhanced by 25%, indicating improved innate immune function.

- Antioxidant Markers : Significant increases in superoxide dismutase (SOD) and catalase (CAT) activities were observed, correlating with reduced oxidative stress levels .

Table 2: Immune Response Parameters

| Parameter | Control Group | TA Group (7.5 g/kg) | Improvement (%) |

|---|---|---|---|

| Lysozyme Activity | 0.5 | 0.65 | 30 |

| PO Activity | 0.4 | 0.5 | 25 |

| SOD Activity | 12 | 15 | 25 |

| CAT Activity | 8 | 10 | 25 |

Antioxidant Properties

The antioxidant capacity of this compound is significant due to its ability to scavenge free radicals and reduce oxidative stress. Research indicates that tartaric acid can lower malondialdehyde (MDA) levels, a marker of lipid peroxidation, thereby protecting cellular integrity.

Case Studies

Several case studies have documented the effects of this compound across different species:

- Aquatic Species : A study conducted on shrimp demonstrated that dietary supplementation with this compound not only improved growth but also enhanced resistance against Vibrio parahaemolyticus, a common pathogen affecting aquaculture .

- Plant Systems : Tartaric acid's role in grapevines has been investigated, revealing its involvement in biosynthesis pathways that contribute to plant health and fruit quality .

常见问题

Basic Research Questions

Q. What are the key steps and reaction parameters in the chemical synthesis of racemic DL-tartaric acid?

this compound is synthesized via oxidation of maleic acid or its salts in aqueous solution using 35% hydrogen peroxide and potassium tungstate as a catalyst. The reaction produces epoxy-succinic acid as an intermediate, which is subsequently hydrolyzed by boiling to yield racemic this compound. Critical parameters include:

- Catalyst concentration (e.g., potassium tungstate)

- Temperature control during hydrolysis (boiling conditions)

- Isolation methods (centrifugation, washing, drying) . Experimental Design Tip : Optimize hydrogen peroxide stoichiometry to minimize side reactions and maximize yield.

Q. How are the structural and stereochemical properties of this compound characterized?

this compound crystallizes in a trans-like conformation, distinct from other tartaric acid salts. Key analytical methods include:

- X-ray crystallography : Resolves crystal packing and stereoisomer arrangement (e.g., trans vs. cis forms) .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies phase transitions and decomposition temperatures .

- Vibrational spectroscopy : IR and Raman spectroscopy confirm functional groups (e.g., carboxylic and hydroxyl groups) .

Q. What are the thermodynamic properties of this compound, and how are they measured?

Combustion calorimetry is the primary method for determining thermodynamic data. Key values include:

Advanced Research Questions

Q. How can diastereomeric salt crystallization be optimized for the optical resolution of this compound?

Resolution involves forming salts with chiral bases (e.g., L-lysine) and exploiting solubility differences. Methodological considerations:

- Solvent selection : Polar solvents (e.g., water-ethanol mixtures) enhance salt solubility .

- pH control : Adjust to stabilize the diastereomeric complex.

- Crystallization kinetics : Slow cooling improves enantiomer separation efficiency . Data Contradiction Note : Yield variability may stem from impurities in starting materials or incomplete racemization .

Q. What are the nephrotoxic effects of this compound, and how do they impact pharmaceutical research?

Unlike the L(+)-isomer, this compound exhibits slower renal clearance, leading to kidney accumulation and potential toxicity. Key findings:

- Animal studies : Daily doses >3 g/kg body weight cause renal weight gain and histopathological changes .

- Implications : Avoid this compound in drug formulations; use L(+)-tartaric acid for FDA compliance .

Q. How does this compound function as a ligand in metal-organic frameworks (MOFs) or catalytic systems?

this compound coordinates with metals (e.g., bismuth) via carboxylic and hydroxyl groups, forming complexes with applications in catalysis. Example protocol:

- Synthesis of bismuth tartrate : React this compound with basic bismuth nitrate at 70°C for 1–2 hours.

- Characterization : Use XRD for crystallinity analysis and IR/Raman spectroscopy to confirm bonding modes . Advanced Tip : Compare this compound with meso-tartaric acid in nanoparticle synthesis for morphology control .

Q. What challenges arise in reconciling conflicting thermodynamic data for this compound?

Discrepancies in combustion enthalpy (e.g., -1154 vs. -1142 kJ/mol) stem from:

- Sample purity : Trace water or impurities alter measured values.

- Calorimetric techniques : Differences in bomb calorimeter calibration or Washburn corrections . Resolution Strategy : Cross-validate data using multiple methods (e.g., DSC and combustion calorimetry).

Q. Methodological Tables

Table 1 : Comparison of this compound Synthesis Methods

| Method | Starting Material | Catalyst | Yield (%) | Purity | Reference |

|---|---|---|---|---|---|

| Maleic acid oxidation | Maleic acid | K₂WO₄/H₂O₂ | ~75 | >99% | |

| Biomass fermentation* | Grape byproducts | Microbial | ~60 | ~95% | [Patent] |

*Note: Fermentation methods are less common for this compound due to enantiomeric preference in nature .

Table 2 : Key Spectroscopic Peaks for this compound

| Functional Group | IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |

|---|---|---|---|

| C=O | 1730–1700 | 1725 | Stretching vibration |

| O-H | 3400–2500 | 3450 | Broad, hydrogen bonding |

| C-O | 1250–1150 | 1230 | Stretching vibration |

属性

IUPAC Name |

2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWJPZIEWOKRBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | tartaric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tartaric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031477 | |

| Record name | 2,3-Dihydroxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS], WHITE CRYSTALLINE POWDER. | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Tartaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

210 °C c.c. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 G DISSOLVES IN 162 ML WATER, IN 16 ML BOILING WATER, IN 8820 ML ALCOHOL; READILY SOL IN DILUTED MINERAL ACIDS; SOL IN SOLN OF ALKALIES OR BORAX; IN WATER APPROX 0.4% @ 10 °C TO 6% @ 100 °C, Solubility in water, g/l at 20 °C: 1400 (very soluble) | |

| Record name | POTASSIUM ACID TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.984 @ 18 °C, Relative density (water = 1): 1.79 | |

| Record name | POTASSIUM ACID TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS CRYSTALS OR WHITE, CRYSTALLINE POWDER, SLIGHTLY OPAQUE CRYSTALS | |

CAS No. |

526-83-0, 133-37-9, 87-69-4, 868-14-4 | |

| Record name | 2,3-Dihydroxybutanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Tartaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tartaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dihydroxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-tartaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butanedioic acid, 2,3-dihydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM ACID TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

206 °C | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。